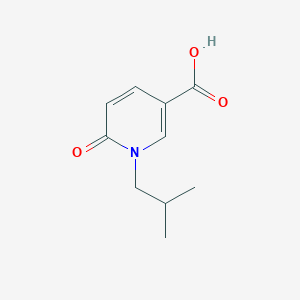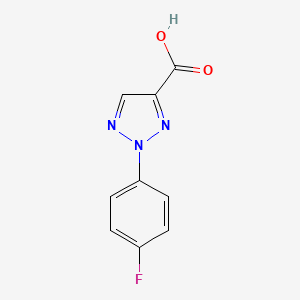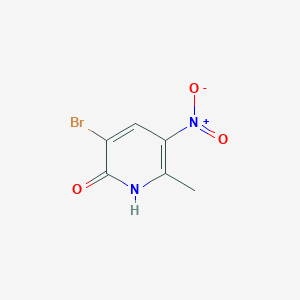
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole
Descripción general
Descripción
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a 3-fluorobenzyl group attached to the triazole ring
Métodos De Preparación
The synthesis of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.
Attachment of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be attached via a nucleophilic substitution reaction using 3-fluorobenzyl bromide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloromethyl and 3-fluorobenzyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
4-(chloromethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4-(chloromethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole: Similar structure but with a different position of the fluorine atom.
4-(bromomethyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(3-fluorobenzyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(chloromethyl)-1-[(3-fluorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-5-10-7-15(14-13-10)6-8-2-1-3-9(12)4-8/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPZDQATYGWHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1453684.png)


![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)


![[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1453695.png)


![3,5-Dimethyl-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B1453701.png)
![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)

![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)

